N-(9H-fluoren-2-ylcarbamothioyl)thiophene-2-carboxamide
Overview
Description
N-(9H-fluoren-2-ylcarbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. It has a molecular formula of C19H14N2OS2 and a molecular weight of 350.46 g/mol
Preparation Methods
The synthesis of N-(9H-fluoren-2-ylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation reaction of thiophene-2-carboxamide with 9H-fluoren-2-ylcarbamothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
N-(9H-fluoren-2-ylcarbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Scientific Research Applications
N-(9H-fluoren-2-ylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound binds to bacterial enzymes, inhibiting their activity and leading to cell death . In anticancer research, it interferes with cellular processes such as DNA replication and repair, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(9H-fluoren-2-ylcarbamothioyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: A simpler analog with similar antimicrobial properties.
Benzo[b]thiophene-2-carboxamide: Known for its STING-agonistic activity and potential in immunotherapy.
Morpholino thiophenes: These compounds have shown promise as inhibitors of Mycobacterium tuberculosis.
Properties
IUPAC Name |
N-(9H-fluoren-2-ylcarbamothioyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-18(17-6-3-9-24-17)21-19(23)20-14-7-8-16-13(11-14)10-12-4-1-2-5-15(12)16/h1-9,11H,10H2,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKMHKMFYZNPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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